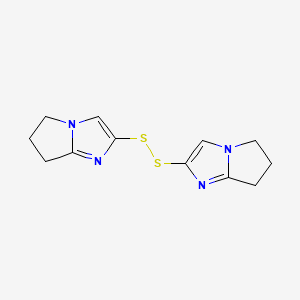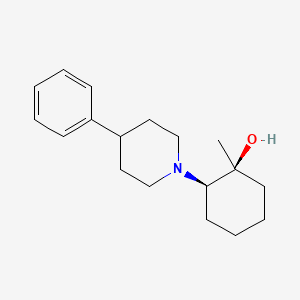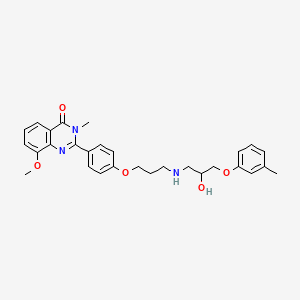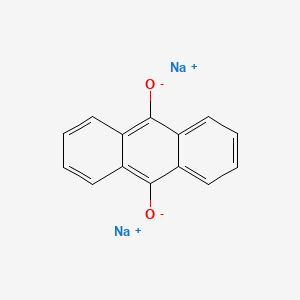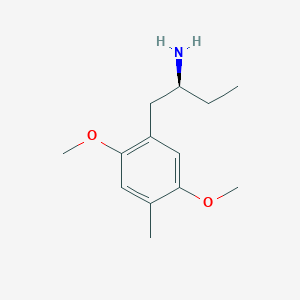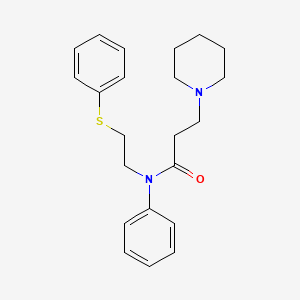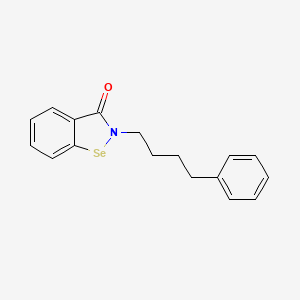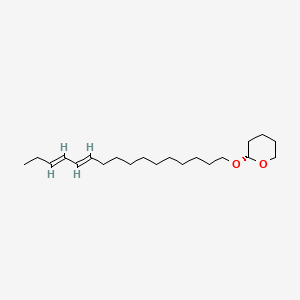
2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- is a chemical compound known for its unique structure and properties. It belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound features a tetrahydro-2H-pyran ring substituted with a (11Z,13Z)-11,13-hexadecadienyloxy group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- typically involves the reaction of tetrahydro-2H-pyran with (11Z,13Z)-11,13-hexadecadien-1-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage. The process may involve steps such as:
Protection of functional groups: To prevent unwanted reactions.
Formation of the ether bond: Using reagents like tosyl chloride and pyridine.
Deprotection: To yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reactions with nucleophiles or electrophiles to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Influencing the transcription of specific genes.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one, tetrahydro-6-octyl-: Another pyran derivative with different substituents.
(11Z,13Z)-hexadeca-11,13-dienal: A related compound with a similar diene structure.
Uniqueness
2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
71685-56-8 |
|---|---|
Fórmula molecular |
C21H38O2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(2R)-2-[(11E,13E)-hexadeca-11,13-dienoxy]oxane |
InChI |
InChI=1S/C21H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-21-18-15-17-20-23-21/h3-6,21H,2,7-20H2,1H3/b4-3+,6-5+/t21-/m0/s1 |
Clave InChI |
BLZLJXKJZUQTPV-WOISXDAHSA-N |
SMILES isomérico |
CC/C=C/C=C/CCCCCCCCCCO[C@@H]1CCCCO1 |
SMILES canónico |
CCC=CC=CCCCCCCCCCCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)

